molecular formula C19H20ClNO6S B11690310 2,4-Diethyl 5-[2-(3-chlorophenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate

2,4-Diethyl 5-[2-(3-chlorophenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B11690310
M. Wt: 425.9 g/mol
InChI Key: UNVKQZFANVBTHH-UHFFFAOYSA-N
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Description

2,4-Diethyl 5-[2-(3-chlorophenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by its complex molecular structure, which includes a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diethyl 5-[2-(3-chlorophenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Functional Groups: The diethyl, chlorophenoxy, acetamido, and carboxylate groups are introduced through a series of substitution and coupling reactions.

    Final Assembly: The final compound is assembled by linking the functionalized thiophene ring with the desired substituents under controlled reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Diethyl 5-[2-(3-chlorophenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or amines.

Scientific Research Applications

2,4-Diethyl 5-[2-(3-chlorophenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4-Diethyl 5-[2-(3-chlorophenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects in disease treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diethyl 5-[2-(3-chlorophenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate is unique due to its specific combination of functional groups and its thiophene-based structure

Properties

Molecular Formula

C19H20ClNO6S

Molecular Weight

425.9 g/mol

IUPAC Name

diethyl 5-[[2-(3-chlorophenoxy)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C19H20ClNO6S/c1-4-25-18(23)15-11(3)16(19(24)26-5-2)28-17(15)21-14(22)10-27-13-8-6-7-12(20)9-13/h6-9H,4-5,10H2,1-3H3,(H,21,22)

InChI Key

UNVKQZFANVBTHH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)COC2=CC(=CC=C2)Cl

Origin of Product

United States

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